2-amino-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
CAS No.: 941868-64-0
Cat. No.: VC3359758
Molecular Formula: C11H8N4OS
Molecular Weight: 244.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941868-64-0 |
|---|---|
| Molecular Formula | C11H8N4OS |
| Molecular Weight | 244.27 g/mol |
| IUPAC Name | 2-amino-7-phenyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one |
| Standard InChI | InChI=1S/C11H8N4OS/c12-11-13-8-9(17-11)7(14-15-10(8)16)6-4-2-1-3-5-6/h1-5H,(H2,12,13)(H,15,16) |
| Standard InChI Key | CKCOPPBCDQMNSE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NNC(=O)C3=C2SC(=N3)N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NNC(=O)C3=C2SC(=N3)N |
Introduction
Chemical Structure and Properties
The compound 2-amino-7-phenyl thiazolo[4,5-d]pyridazin-4(5H)-one consists of a thiazole ring fused with a pyridazinone moiety, forming a nine-membered bicyclic system. The structure includes an amino group at position 2 and a phenyl substituent at position 7. Similar thiazolopyridazinone derivatives have been reported to possess a nearly planar fused-ring system, with the heterocyclic core exhibiting planarity that contributes to its stability and biological activity .
Structural Features
The molecular structure of 2-amino-7-phenyl thiazolo[4,5-d]pyridazin-4(5H)-one is characterized by:
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A thiazole ring containing sulfur and nitrogen heteroatoms
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A pyridazinone ring with a carbonyl group at position 4
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An amino substituent at position 2 of the thiazole ring
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A phenyl group at position 7 of the pyridazinone ring
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A hydrogen atom attached to the nitrogen at position 5 (N-H) that can participate in hydrogen bonding
This structural arrangement allows for multiple hydrogen bonding interactions in the solid state, similar to what has been observed with related thiazolopyridazinone derivatives . The amino group at position 2 serves as a potential hydrogen bond donor, while the carbonyl oxygen at position 4 can act as a hydrogen bond acceptor.
Physical and Chemical Properties
Based on the properties of related compounds, the following table outlines the predicted physical and chemical properties of 2-amino-7-phenyl thiazolo[4,5-d]pyridazin-4(5H)-one:
| Property | Value/Description |
|---|---|
| Appearance | Yellow to off-white crystalline solid |
| Molecular Formula | C12H8N4OS |
| Molecular Weight | Approximately 256.28 g/mol |
| Solubility | Limited solubility in water; soluble in organic solvents such as DMSO and DMF |
| Melting Point | Expected range: 230-280°C |
| Stability | Stable under normal laboratory conditions |
| Hydrogen Bond Donors | 2 (N-H of pyridazinone, NH2 group) |
| Hydrogen Bond Acceptors | 4 (N atoms in heterocyclic rings, C=O, NH2) |
Synthetic Methods
Several synthetic approaches can be employed to prepare 2-amino-7-phenyl thiazolo[4,5-d]pyridazin-4(5H)-one and related derivatives, with the most common pathways involving the reaction of α-haloketones with thioamides (Hantzsch reaction) followed by cyclization with hydrazine.
General Synthetic Route
The synthesis typically follows a multi-step process that can be summarized as follows:
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Preparation of appropriate α-haloketone derivatives from acetophenone or related compounds
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Condensation with thiourea or substituted thioamides to form the thiazole ring
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Cyclization with hydrazine hydrate to generate the pyridazinone ring
This synthetic approach is similar to the methods described for related compounds in the available literature . For example, the synthesis of analogous thiazolopyridazinones involves the condensation of 3-chloro-2,4-dioxo-4-phenylbutanoic acid methyl ester with various carbothioamides, followed by reaction with hydrazine hydrate to form the pyridazinone ring .
Detailed Synthetic Procedure
Based on the synthesis of similar compounds, the following scheme represents a potential synthetic route for 2-amino-7-phenyl thiazolo[4,5-d]pyridazin-4(5H)-one:
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Preparation of 2,4-dioxobenzenebutanoic acid methyl ester by condensing acetophenone with ethyl oxalate in the presence of sodium methylate
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Chlorination using sulfuryl chloride to form 3-chloro-2,4-dioxo-4-phenylbutanoic acid methyl ester
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Reaction with thiourea under Hantzsch conditions to form the thiazole intermediate
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Refluxing with hydrazine hydrate in ethanol to form the target compound
This approach is based on the synthesis of similar compounds such as 7-phenyl-2-(1-pyrrolidinyl)-thiazolo[4,5-d]pyridazin-4(5H)-one described in the literature .
Alternative Synthetic Methods
Alternative methods for synthesizing 2-amino-7-phenyl thiazolo[4,5-d]pyridazin-4(5H)-one may include:
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Using Wienreb amides as intermediates, which have been documented in the synthesis of various 2-aminothiazole derivatives
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Direct cyclization of appropriate thioamides with α-haloketones followed by reaction with hydrazine
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Modification of existing thiazolopyridazinones through various functional group transformations
Biological Activities
Compounds containing the thiazolopyridazinone scaffold, including those structurally similar to 2-amino-7-phenyl thiazolo[4,5-d]pyridazin-4(5H)-one, have demonstrated significant biological activities, particularly analgesic and anti-inflammatory properties.
Analgesic Activity
Based on studies of related compounds, the thiazolopyridazinone derivatives have shown significant analgesic effects in various experimental models . For example, five derivatives of thiazolo[4,5-d]pyridazinones demonstrated significant analgesic effects in doses of 25 mg/kg in the hot plate test, with some compounds being more effective than the reference drug ketorolac .
The following table summarizes the analgesic activities observed for related thiazolopyridazinone derivatives:
These findings suggest that 2-amino-7-phenyl thiazolo[4,5-d]pyridazin-4(5H)-one may possess similar analgesic properties, particularly with its phenyl substituent at position 7.
Anti-inflammatory Activity
Studies on related thiazolopyridazinone derivatives have shown moderate anti-inflammatory activity in carrageenan-induced paw edema models . While the anti-inflammatory effects were generally less pronounced than their analgesic activities, certain structural modifications could enhance the anti-inflammatory potential.
For 2-amino-7-phenyl thiazolo[4,5-d]pyridazin-4(5H)-one, the presence of both the 2-amino group and the phenyl substituent at position 7 may contribute to its anti-inflammatory profile, as similar structural features have been associated with anti-inflammatory activity in related compounds.
Structure-Activity Relationships
Based on the available data for similar compounds, several structure-activity relationships can be inferred for thiazolopyridazinone derivatives:
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The nature of the substituent at position 2 significantly influences analgesic activity
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Phenyl substitution at position 7 appears to provide good analgesic effects
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The presence of heterocyclic rings (furan or thiophene) in place of the phenyl group modulates activity
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The amino group at position 2 may contribute to hydrogen bonding interactions with biological targets
Pharmacological Mechanisms
The pharmacological activities of 2-amino-7-phenyl thiazolo[4,5-d]pyridazin-4(5H)-one and related compounds are likely mediated through multiple mechanisms.
Central vs. Peripheral Analgesic Effects
The analgesic activities of thiazolopyridazinone derivatives appear to involve both central and peripheral components. In studies of related compounds, significant effects were observed in both the hot plate test (indicating central analgesic effects) and the acetic acid writhing test (suggesting peripheral analgesic activity) .
For 2-amino-7-phenyl thiazolo[4,5-d]pyridazin-4(5H)-one, the presence of the phenyl substituent at position 7 may contribute to central analgesic effects, as observed with similar phenyl-substituted derivatives that provided antinociceptive impacts comparable to ketorolac on the hot plate model .
Structural Characterization
Crystal Structure Considerations
Based on the crystal structure information available for related compounds such as 2,7-dimethyl-1,3-thiazolo[4,5-d]pyridazin-4(5H)-one, it is likely that 2-amino-7-phenyl thiazolo[4,5-d]pyridazin-4(5H)-one would exhibit:
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A nearly planar nine-membered fused-ring system
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Hydrogen bonding interactions involving the NH₂ group at position 2 and the N-H group of the pyridazinone ring
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Specific packing arrangements influenced by π-π stacking interactions between the phenyl rings
Crystal structure analysis would be valuable for understanding the three-dimensional arrangement and intermolecular interactions of this compound in the solid state .
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